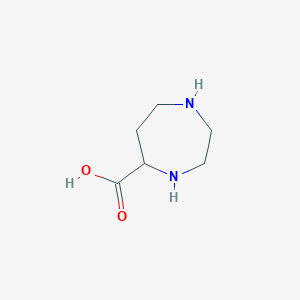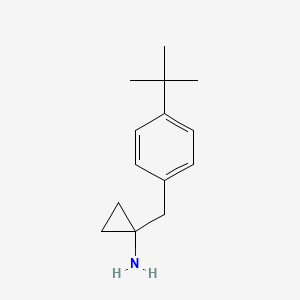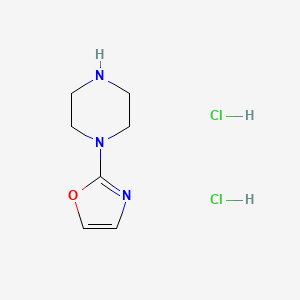![molecular formula C9H13F3O2 B15306115 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)-2-oxabicyclo[222]octan-3-yl]methanol is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol typically involves the reaction of trifluoromethyl-substituted alkenes with suitable reagents. One common method is the three-component hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes, which provides α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields . This method involves the use of oximes and is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoromethyl-substituted ketones, while substitution reactions can produce a variety of trifluoromethyl derivatives.
科学的研究の応用
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications
特性
分子式 |
C9H13F3O2 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(5-13)6-1-3-7(14-8)4-2-6/h6-7,13H,1-5H2 |
InChIキー |
NFZIDGOZRTXTTD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C(O2)(CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


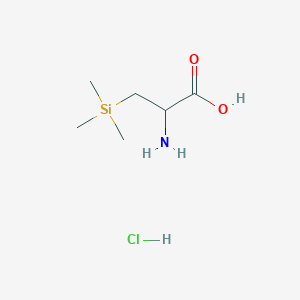
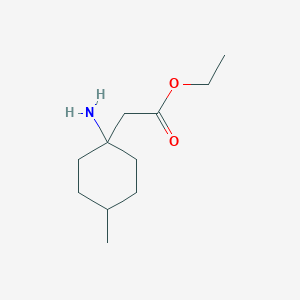
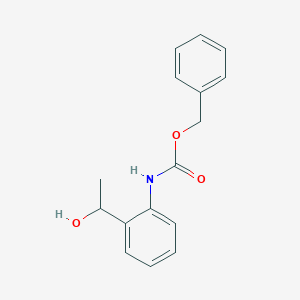
![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)
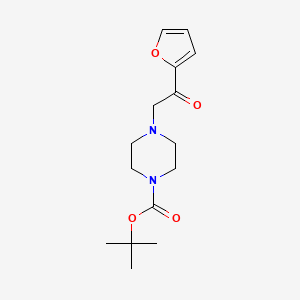
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
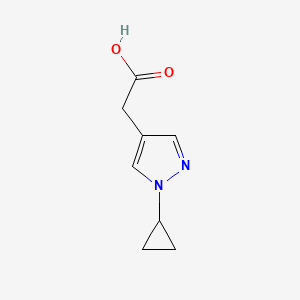

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)
